molecular formula C23H19N5O3S B12759878 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-methoxyphenyl)azo)((2-methoxyphenyl)methylene)amino)phenyl)- CAS No. 122352-06-1

1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-methoxyphenyl)azo)((2-methoxyphenyl)methylene)amino)phenyl)-

Cat. No.: B12759878
CAS No.: 122352-06-1
M. Wt: 445.5 g/mol
InChI Key: QTGPQBDXKRKZIB-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-methoxyphenyl)azo)((2-methoxyphenyl)methylene)amino)phenyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the oxadiazole ring in its structure contributes to its stability and reactivity, making it a valuable scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Oxadiazole-2(3H)-thione derivatives typically involves the cyclization of hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring . The reaction is usually carried out in an ethanol solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a wide range of functionalized oxadiazole derivatives .

Scientific Research Applications

1,3,4-Oxadiazole-2(3H)-thione derivatives have a broad spectrum of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-methoxyphenyl)azo)((2-methoxyphenyl)methylene)amino)phenyl)- stands out due to its unique combination of the oxadiazole ring and azo linkage, which enhances its biological activity and stability. This makes it a promising candidate for further drug development and industrial applications .

Properties

CAS No.

122352-06-1

Molecular Formula

C23H19N5O3S

Molecular Weight

445.5 g/mol

IUPAC Name

2-methoxy-N-(4-methoxyphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide

InChI

InChI=1S/C23H19N5O3S/c1-29-18-13-11-17(12-14-18)25-26-21(19-5-3-4-6-20(19)30-2)24-16-9-7-15(8-10-16)22-27-28-23(32)31-22/h3-14H,1-2H3,(H,28,32)

InChI Key

QTGPQBDXKRKZIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC(=NC2=CC=C(C=C2)C3=NNC(=S)O3)C4=CC=CC=C4OC

Origin of Product

United States

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